Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide
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Overview
Description
Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide is a sulfonium salt with the molecular formula C21H21BrS. This compound is known for its unique structural properties and is used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide typically involves the reaction of diphenyl sulfide with 3,4,5-trimethylphenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
- Diphenyl(2,4,6-trimethylphenyl)sulfonium Bromide
Uniqueness
Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other sulfonium salts with different substitution patterns .
Properties
Molecular Formula |
C21H21BrS |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
diphenyl-(3,4,5-trimethylphenyl)sulfanium;bromide |
InChI |
InChI=1S/C21H21S.BrH/c1-16-14-21(15-17(2)18(16)3)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-15H,1-3H3;1H/q+1;/p-1 |
InChI Key |
XMNKPVRYIOSYRZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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